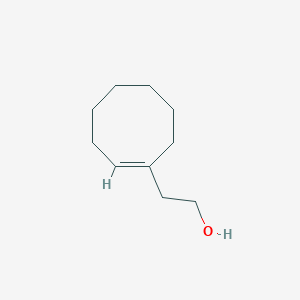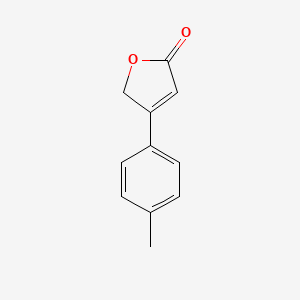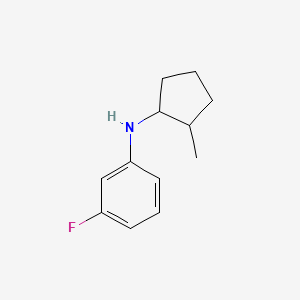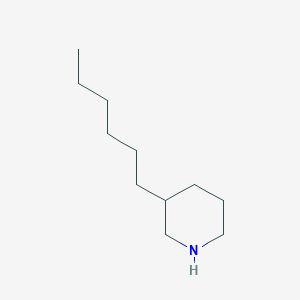
1-(Chloromethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C7H11ClO It is a derivative of cyclopentane, where a chloromethyl group and a formyl group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)cyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of cyclopentane-1-carbaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentane-1-carboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclopentane-1-carbaldehyde.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chloromethyl)cyclopentane-1-carbaldehyde is a valuable compound in scientific research due to its reactivity and versatility. It is used in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form Schiff bases with amines, while the chloromethyl group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the formyl group, which increases the electrophilicity of the chloromethyl carbon .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-carbaldehyde: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-Chloromethylcyclopentane: Lacks the aldehyde group, limiting its use in reactions involving carbonyl chemistry.
Cyclopentane-1-carboxylic acid: The oxidized form of 1-(Chloromethyl)cyclopentane-1-carbaldehyde
Uniqueness
This compound is unique due to the presence of both a chloromethyl and an aldehyde group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H11ClO |
|---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-(chloromethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C7H11ClO/c8-5-7(6-9)3-1-2-4-7/h6H,1-5H2 |
InChI Key |
CLIBRIJIBKSVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(tert-butylamino)methyl]-N,N-dimethylaniline](/img/structure/B13285928.png)

![(2-Methylpentan-3-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B13285940.png)
![2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13285947.png)
![4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B13285953.png)
amine](/img/structure/B13285959.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate](/img/structure/B13285966.png)
![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13285988.png)
![3-[(tert-Butoxy)carbonyl]-5-methyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B13285995.png)


![(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13286023.png)

